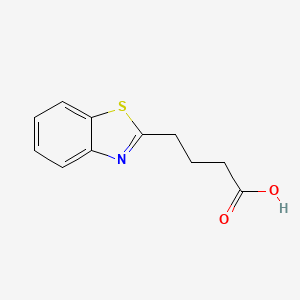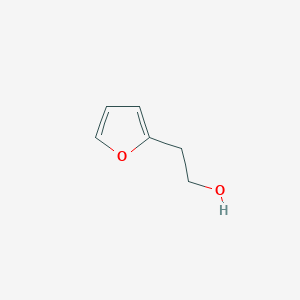
2-Furanethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Furanethanol and its derivatives involves various strategies, including catalytic methods and organocatalytic approaches. For instance, highly substituted furans can be synthesized through gold-catalyzed reactions from 2-(1-alkynyl)-2-alken-1-ones, achieving good to excellent yields under mild conditions (Yao, Zhang, & Larock, 2004). Additionally, an organocatalytic approach has been developed for the enantioselective synthesis of 2-hydroxyalkyl- and 2-aminoalkyl furanes, utilizing a stereoselective one-pot reaction cascade (Albrecht, Ransborg, Gschwend, & Jørgensen, 2010).
Molecular Structure Analysis
The molecular structure of 2-Furanethanol derivatives has been extensively studied, revealing insights into their physical and chemical properties. For example, the synthesis and characterization of linear polyurethanes incorporating furanic monomers have shown that the structure of these polymers significantly influences their thermal properties and degradation behavior (Boufi, Belgacem, Quillerou, & Gandini, 1993).
Chemical Reactions and Properties
2-Furanethanol undergoes various chemical reactions, forming a wide range of functional materials. For example, enzymatic synthesis using 2,5-bis(hydroxymethyl)furan as a building block has led to the development of novel biobased furan polyesters with significant applications in biodegradable materials (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).
Physical Properties Analysis
The physical properties of 2-Furanethanol derivatives, such as their glass transition temperatures and molecular masses, are crucial for their application in materials science. Studies have established correlations between the furan ring's position and number in the polymer repeat unit and these properties, highlighting the importance of molecular structure in determining material characteristics (Boufi, Belgacem, Quillerou, & Gandini, 1993).
Chemical Properties Analysis
The chemical properties of 2-Furanethanol derivatives, including their reactivity and potential for forming diverse chemical structures, are of great interest. The development of methodologies for the synthesis of electron-poor 2-hydroxyalkyl- and 2-aminoalkyl furanes showcases the versatility of 2-Furanethanol in synthesizing complex molecules with potential applications in pharmaceuticals and agrochemicals (Albrecht, Ransborg, Gschwend, & Jørgensen, 2010).
Applications De Recherche Scientifique
-
- Furfuryl alcohol is identified as one of the major aroma-active compounds in microwave-dried jujube slices . It contributes to the characteristic aromas of dried jujube slices, including caramel flavor, roasted sweet flavor, and bitter and burnt flavors .
- In the food industry, nanotechnologies are being used to enhance the bioavailability, taste, texture, and consistency of food products . Furfuryl alcohol, due to its properties, could potentially be used in such applications.
- Nanoemulsions, which can be formulated with furfuryl alcohol, have potential applications in the food industry for the delivery of nutraceuticals, coloring and flavoring agents, and antimicrobials .
-
- Furfuryl alcohol is an important chemical intermediate used in the production of a wide range of chemicals . It undergoes many reactions including Diels–Alder additions to electrophilic alkenes and alkynes .
- It’s also used in the production of resins and composites .
- The chemical industry is undergoing a shift from traditional resources such as crude oil to biomass, and furfuryl alcohol, which can be produced from biomass, plays a significant role in this transition .
-
- Furfuryl alcohol could potentially be used in the formulation of cosmetics. The cosmetic industry uses a variety of lipids and their byproducts, including fatty acids, fatty alcohols, esters, and lipid byproducts such as glycerin . Furfuryl alcohol, due to its properties, could potentially be used in such applications.
Safety And Hazards
Furfuryl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed or in contact with skin .
Orientations Futures
While the future directions of 2-Furanethanol are not explicitly mentioned in the search results, it is known that furfuryl alcohol is considered a green chemical as it is typically produced from waste bio-mass such as corncobs or sugar cane bagasse . This suggests potential for its increased use in sustainable and environmentally friendly applications.
Propriétés
IUPAC Name |
2-(furan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQBNTYWHOHSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348978 | |
| Record name | 2-furanethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanethanol | |
CAS RN |
35942-95-1 | |
| Record name | 2-Furanethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35942-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-furanethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



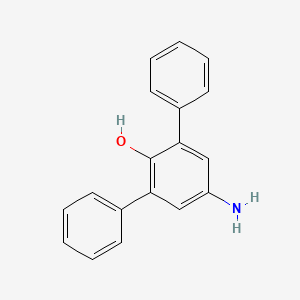
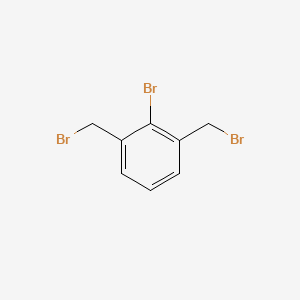
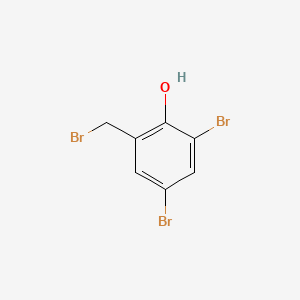
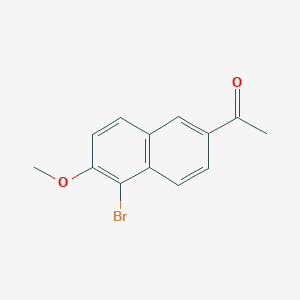
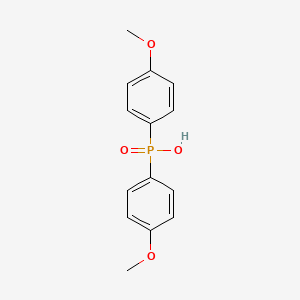
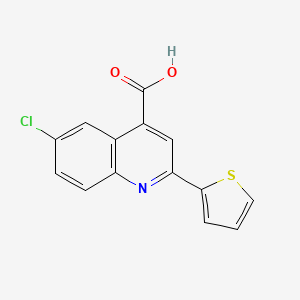
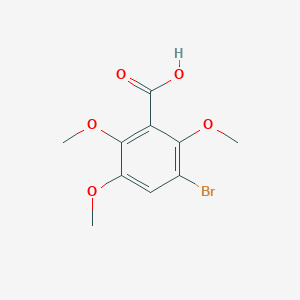
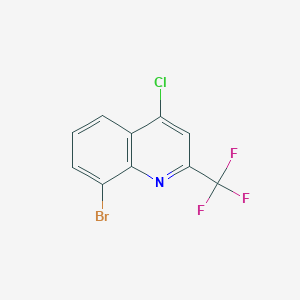
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)
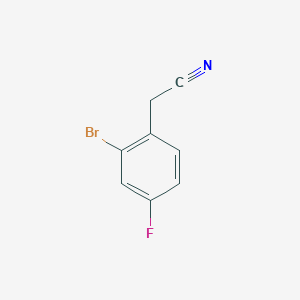
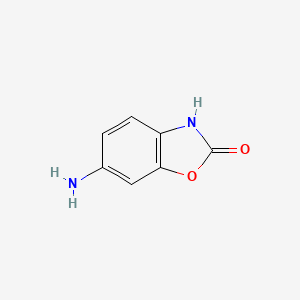
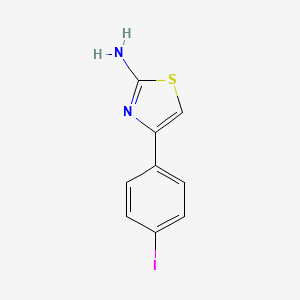
![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)
